molecular formula C24H45Br3N6 B1528896 1-Butyl-3-methylimidazolium Tribromide CAS No. 820965-08-0

1-Butyl-3-methylimidazolium Tribromide

Cat. No. B1528896
CAS RN: 820965-08-0
M. Wt: 657.4 g/mol
InChI Key: ZIGVKCBNILIOBD-UHFFFAOYSA-K
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Description

1-Butyl-3-methylimidazolium Tribromide is a neutral ionic liquid . It is also known as 1-丁基-3-甲基咪唑鎓三溴化物 . It has a molecular formula of C8H15Br3N2 .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The compound undergoes gelation on reaction with gelatin to form ion jelly, a quasi-solid material for use in chemoresistive gas sensors .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various conformations . The butyl chain of one cation adopts a TT (trans – trans) conformation and the other cation adopts a G′G′ (gauche – gauche) conformation .


Chemical Reactions Analysis

This compound is a reactive compound that undergoes spontaneous chemical reactions with hydrogen peroxide . This reaction leads to the formation of sulfoxides and phenacyl amines .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas . Its molecular weight is 378.93 .

Scientific Research Applications

Ionic Liquid Properties and Environmental Concerns

1-Butyl-3-methylimidazolium tribromide, as part of the ionic liquids category, has been studied for its various properties and applications in scientific research. However, it is important to consider the environmental and safety aspects of these substances. Swatloski, Holbrey, and Rogers (2003) highlighted that ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate, by extension similar to tribromide, should be treated with caution due to their potentially hazardous properties and unknown toxicity or stability, especially in the context of green solvent research (Swatloski, Holbrey, & Rogers, 2003).

Applications in Chemistry and Material Science

  • Microemulsions: Gao et al. (2004) investigated the use of 1-butyl-3-methylimidazolium tetrafluoroborate in microemulsions. While not directly tribromide, this study provides insights into the potential of related ionic liquids in creating nano-sized polar domains in microemulsions, which can be significant in various chemical and material science applications (Gao et al., 2004).
  • Cellulose Processing: Erdmenger, Hänsch, Hoogenboom, and Schubert (2007) explored the solubility of cellulose in 1-alkyl-3-methylimidazolium-based ionic liquids, including 1-butyl-3-methylimidazolium chloride. The study emphasizes the role of these ionic liquids in dissolving cellulose, which is crucial for various industrial and research applications (Erdmenger et al., 2007).
  • Polymerization Processes: Carmichael, Haddleton, Bon, and Seddon (2000) utilized 1-butyl-3-methylimidazolium hexafluorophosphate, similar to tribromide, in the polymerization of methyl methacrylate. This research demonstrates the efficacy of ionic liquids in enhancing reaction rates and achieving narrow polydispersity in polymers (Carmichael et al., 2000).

Environmental and Physical Properties

  • Density and Viscosity: Jacquemin, Husson, Pádua, and Majer (2006) measured densities and viscosities of various ionic liquids, including 1-butyl-3-methylimidazolium hexafluorophosphate, under different conditions. Such studies are critical in understanding the environmental impact and physical properties of these liquids, which can be extrapolated to tribromide (Jacquemin et al., 2006).

Catalytic Applications

  • One-Pot Synthesis: Lu, Yang, and Wu (2012) reported a one-pot synthesis method using this compound as a catalytic reagent. This method demonstrated an efficient and environmentally benign approach to synthesizing 2-arylthiazoline derivatives (Lu, Yang, & Wu, 2012).

Thermal and Chemical Stability

  • Thermal Behaviors: Nishikawa, Wang, Katayanagi, Hayashi, Hamaguchi, Koga, and Tozaki (2007) investigated the melting and freezing behaviors of 1-butyl-3-methylimidazolium bromide, a compound closely related to tribromide. Understanding the thermal behaviors of such ionic liquids is vital for their application in various scientific fields (Nishikawa et al., 2007).

Safety and Hazards

1-Butyl-3-methylimidazolium Tribromide can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

One of the most promising applications of ionic liquids (ILs) with 1-butyl-3-methylimidazolium (bmim) cation is based on their unique ability to dissolve and fractionate lignocellulosic biomass, allowing for the development of green biorefining technologies .

Mechanism of Action

Target of Action

1-Butyl-3-methylimidazolium Tribromide is a type of ionic liquid It’s known to interact with various substances, including gelatin , to form ion jelly, a quasi-solid material used in chemoresistive gas sensors .

Mode of Action

The compound interacts with its targets through a process known as gelation . In this process, this compound undergoes a reaction with gelatin to form a quasi-solid material, ion jelly . This interaction results in changes in the physical state of the compound and its targets, leading to the formation of a new material with different properties .

Biochemical Pathways

The formation of ion jelly suggests that it may influence the structural and conformational properties of biomolecules like gelatin . The downstream effects of these interactions could potentially influence the functionality of these biomolecules and the biochemical pathways they are involved in.

Result of Action

The primary result of the action of this compound is the formation of ion jelly when it interacts with gelatin . This ion jelly is a quasi-solid material that can be used in chemoresistive gas sensors . The molecular and cellular effects of this compound’s action would depend on the specific context and environment in which it is used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of ion jelly suggests that the presence of certain biomolecules (like gelatin) in the environment can significantly influence its action . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and efficacy.

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;tribromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H15N2.3BrH/c3*1-3-4-5-10-7-6-9(2)8-10;;;/h3*6-8H,3-5H2,1-2H3;3*1H/q3*+1;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGVKCBNILIOBD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[Br-].[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45Br3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718743
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

820965-08-0
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium Tribromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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